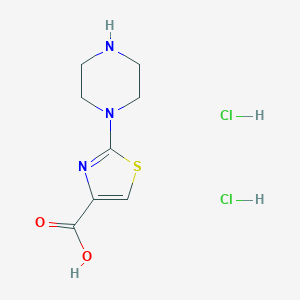

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.2ClH/c12-7(13)6-5-14-8(10-6)11-3-1-9-2-4-11;;/h5,9H,1-4H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTJGUMAYLIVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Another method includes the intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under basic conditions and may involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The use of microwave reactors has been explored to enhance reaction efficiency and yield . Heterogeneous catalysis by metal ions supported on commercial polymeric resins is also a common method in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule . It can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics are compared below with key analogs, focusing on molecular features, physicochemical properties, and pharmacological implications.

Structural Analogues

Cetirizine Dihydrochloride

- Molecular Formula : C₂₁H₂₇Cl₂N₃O₃

- Key Features : Contains a piperazine ring linked to a diphenylmethyl group and an ethoxyacetic acid chain.

- Therapeutic Use : Second-generation antihistamine for allergic rhinitis and urticaria .

- Comparison : Unlike the target compound, cetirizine’s thiazole ring is absent, replaced by an ethoxyacetic acid moiety. This substitution likely influences receptor binding specificity and duration of action.

Levocetirizine Dihydrochloride Molecular Formula: C₂₁H₂₅ClN₂O₃·2HCl Key Features: Enantiomer of cetirizine with enhanced binding affinity for H₁ receptors. Therapeutic Use: Similar to cetirizine but with improved efficacy at lower doses .

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride

- Molecular Formula : C₉H₁₄Cl₂N₂O₂S

- Key Features : Piperidine ring replaces piperazine, altering nitrogen atom geometry and basicity.

- Comparison : Piperidine’s saturated ring system may reduce solubility compared to piperazine derivatives, impacting bioavailability .

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid Molecular Formula: C₁₀H₆ClNO₂S Key Features: Chlorophenyl substitution at the 2-position instead of piperazine.

Physicochemical and Pharmacological Comparison

| Parameter | Target Compound | Cetirizine Dihydrochloride | 2-(Piperidin-4-yl)-... Dihydrochloride | 2-(3-Chlorophenyl)-... Acid |

|---|---|---|---|---|

| Molecular Weight | Not explicitly provided | 461.81 | 285.19 | 239.67 |

| Core Structure | Thiazole-piperazine | Diphenylmethyl-piperazine | Thiazole-piperidine | Thiazole-chlorophenyl |

| Solubility | High (dihydrochloride salt) | High (dihydrochloride salt) | Moderate (piperidine reduces solubility) | Low (chlorophenyl increases lipophilicity) |

| Therapeutic Indication | Inferred: Allergic conditions | Allergic rhinitis, urticaria | Not specified | Not specified |

| Key Functional Groups | Carboxylic acid, piperazine | Ethoxyacetic acid, piperazine | Carboxylic acid, piperidine | Carboxylic acid, chlorophenyl |

Mechanistic Insights

- Piperazine vs. Piperidine : Piperazine’s two nitrogen atoms confer higher polarity and hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., histamine H₁ receptors) compared to piperidine .

- Thiazole vs.

- Dihydrochloride Salts : The salt form in the target compound and cetirizine/levocetirizine enhances aqueous solubility, critical for oral bioavailability .

Research Implications and Gaps

- Synthetic Routes : Detailed synthesis protocols are absent in the provided evidence; future work could explore efficient methods for piperazine-thiazole coupling.

- Safety Profile : Unlike cetirizine, safety data for the target compound are unavailable, highlighting the need for toxicological assessments .

Biological Activity

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H12Cl2N2O2S

- Molecular Weight : 285.19 g/mol

- CAS Number : 2138098-59-4

- IUPAC Name : 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylic acid; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to act on several pathways, including:

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against Jurkat and A-431 cells, with IC50 values lower than standard chemotherapy agents like doxorubicin .

- Anticonvulsant Properties : Thiazole derivatives have been explored for their anticonvulsant potential. Similar compounds have demonstrated efficacy in reducing seizure activity in animal models .

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Studies :

- Anticonvulsant Activity :

- FAAH Inhibition :

Q & A

Basic: What are the critical physicochemical properties of 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride relevant to experimental handling?

Answer:

The compound is a dihydrochloride salt, typically appearing as a white to off-white crystalline powder. Key properties include:

- Solubility : Limited solubility in water but soluble in polar organic solvents (e.g., DMSO, methanol) due to its ionic nature .

- Melting Point : Similar piperazine derivatives exhibit melting points >250°C, suggesting thermal stability under standard laboratory conditions .

- Stability : Stable under dry, cool storage but incompatible with strong oxidizers, which may produce toxic gases (e.g., HCl, nitrogen oxides) upon decomposition .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

A typical synthesis involves:

Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones or esters to construct the 1,3-thiazole ring .

Piperazine Substitution : Reaction of the thiazole intermediate with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazin-1-yl moiety .

Salt Formation : Treatment with HCl in a solvent like ethanol to precipitate the dihydrochloride salt .

Key validation: Purity is confirmed via HPLC (≥95%) and structural characterization via ¹H/¹³C NMR .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Answer:

Discrepancies often arise from the salt form vs. free base. For example:

- Salt Form (Dihydrochloride) : Hydrophilic due to ionic interactions, with solubility enhanced in polar aprotic solvents .

- Free Base : Likely less soluble in water but more soluble in non-polar solvents.

Methodological Approach: - Conduct solubility tests in controlled solvents (e.g., water, ethanol, DMSO) using dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility limits .

- Compare with structurally analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to identify trends in salt effects .

Advanced: What biochemical pathways or molecular targets are associated with piperazine-thiazole derivatives?

Answer:

Piperazine-thiazole hybrids are explored for their:

- Receptor Interactions : Modulation of G-protein-coupled receptors (GPCRs) and ion channels due to the piperazine moiety’s flexibility in hydrogen bonding .

- Enzyme Inhibition : Potential inhibition of kinases or proteases via thiazole ring coordination to active-site metals .

Experimental Design: - Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinities.

- Validate pathway involvement via gene knockout models or siRNA silencing in cellular assays .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Answer:

- pH Sensitivity : The dihydrochloride salt is stable in acidic conditions (pH 2–5) but may hydrolyze in alkaline environments, releasing free piperazine and thiazole fragments .

- Thermal Stability : Decomposition occurs above 250°C, with gas chromatography-mass spectrometry (GC-MS) identifying breakdown products like HCl and CO₂ .

Methodology: - Accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products under forced conditions (e.g., 40°C/75% RH) .

Advanced: How can researchers address conflicting bioactivity data in studies involving this compound?

Answer:

Contradictions may stem from:

- Impurity Profiles : Batch-to-batch variability in byproducts (e.g., unreacted piperazine) affecting biological assays .

- Assay Conditions : Variations in pH, serum proteins, or reducing agents altering compound efficacy.

Resolution Strategies: - Purify batches via recrystallization or preparative HPLC .

- Standardize assay protocols (e.g., fixed serum concentration, pH buffers) and include positive controls (e.g., cetirizine derivatives) for cross-comparison .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Structural Confirmation : ¹H/¹³C NMR for piperazine and thiazole proton environments; IR spectroscopy for carboxylic acid and NH stretches .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ ~254 nm) .

- Elemental Analysis : CHNS quantification to verify dihydrochloride stoichiometry .

Advanced: What are the key differences in reactivity between this compound and its non-chlorinated analogs?

Answer:

- Electrophilic Reactivity : The thiazole ring’s electron-withdrawing carboxylic acid group reduces nucleophilic substitution compared to non-carboxylated analogs .

- Salt Effects : The dihydrochloride form enhances solubility in polar media, influencing reaction kinetics in aqueous vs. organic phases .

Experimental Example: Compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts in water vs. toluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.